molecular formula C14H25ClN2O3 B7986707 [(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester

[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B7986707
M. Wt: 304.81 g/mol
InChI Key: SHJWVAQQVVJGDJ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the CAS number 1354011-38-3, is a piperidine derivative featuring a tert-butyl carbamate group, a 2-chloroacetyl substituent, and an ethyl moiety at the 3-position of the piperidine ring. Its molecular formula is C₁₄H₂₃ClN₂O₃, and it has a molar mass of 302.80 g/mol (calculated from ). Key physical properties include a predicted density of 1.17±0.1 g/cm³, boiling point of 421.5±45.0 °C, and pKa of 12.07±0.20, indicating moderate basicity and stability under standard conditions .

Primarily used as an intermediate in pharmaceutical synthesis, this compound is notable for its role in constructing complex bioactive molecules.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(2-chloroacetyl)piperidin-3-yl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25ClN2O3/c1-5-17(13(19)20-14(2,3)4)11-7-6-8-16(10-11)12(18)9-15/h11H,5-10H2,1-4H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJWVAQQVVJGDJ-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)C(=O)CCl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCCN(C1)C(=O)CCl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester (CAS: 1354002-78-0) is a compound of interest due to its potential biological activities. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₁₈ClN₂O₃
  • Molecular Weight : 304.82 g/mol
  • Structure : The compound features a piperidine ring, a chloroacetyl group, and a tert-butyl carbamate moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Cholinergic System : Compounds with similar structures have been shown to interact with muscarinic acetylcholine receptors, influencing cell proliferation and apoptosis resistance in cancer models .
  • Anticancer Activity : Research indicates that derivatives of piperidine exhibit cytotoxic effects against various cancer cell lines. For instance, certain piperidine derivatives demonstrated improved cytotoxicity and apoptosis induction in hypopharyngeal tumor cell models compared to standard treatments like bleomycin .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
Cholinergic ActivityModulates muscarinic receptors affecting proliferation
Enzyme InhibitionInhibits cholinesterase and monoamine oxidase B

Case Studies and Research Findings

  • Cytotoxicity Studies : A study assessed the cytotoxic effects of this compound on FaDu cells, revealing significant apoptotic activity. The compound was found to induce cell death through caspase activation pathways, suggesting its potential as an anticancer agent .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of piperidine derivatives revealed that modifications at the piperidine nitrogen and the introduction of various substituents significantly affect biological activity. Compounds with bulky groups showed enhanced binding affinity to target proteins involved in cancer progression .
  • Neuraminidase Inhibition : Similar compounds have been evaluated for their ability to inhibit viral neuraminidases, indicating potential antiviral properties. The inhibition was quantified using MTT assays, which measured cell viability post-treatment .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents CAS Number Molar Mass (g/mol) Notes
[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester C₁₄H₂₃ClN₂O₃ 2-Chloroacetyl, ethyl, tert-butyl carbamate 1354011-38-3 302.80 Discontinued; intermediate in drug synthesis
[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester C₁₂H₂₅N₃O₂ 2-Aminoethyl, tert-butyl carbamate 1540928-69-5 255.35 Amino group enhances reactivity in peptide coupling; used in kinase inhibitors
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester C₁₅H₂₉N₃O₂ 2-Aminoethyl, cyclopropyl, tert-butyl carbamate 110187-51-4 283.41 Cyclopropyl group increases steric hindrance; potential CNS drug candidate
[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester C₁₂H₂₄N₂O₃ 2-Hydroxyethyl, tert-butyl carbamate 2014-58-6 244.33 Hydroxyl group improves solubility; used in prodrug design

Key Research Findings

Synthetic Utility: The chloroacetyl group in the target compound enables nucleophilic substitution reactions, making it a precursor for thioether or sulfone derivatives (e.g., MSC2364588, a pyrazole-based drug candidate synthesized via oxidation and coupling steps ). In contrast, aminoethyl analogs (e.g., CAS 1540928-69-5) are preferred for forming amide bonds in kinase inhibitors due to their primary amine functionality .

Physicochemical Properties :

  • The chloroacetyl substituent increases lipophilicity (logP ~2.1 predicted) compared to hydroxyethyl derivatives (logP ~0.8), impacting membrane permeability .
  • Cyclopropyl-containing analogs (e.g., CAS 110187-51-4) exhibit enhanced metabolic stability, critical for CNS-targeting drugs .

Yield and Scalability :

  • A structurally related compound (tert-butyl((R)-1-(2-((endo)-3-...acetyl)piperidin-3-yl)carbamate) was synthesized in 50% yield , highlighting challenges in piperidine functionalization during scale-up .
  • Hydroxyethyl derivatives are more synthetically accessible, with yields exceeding 70% in ester saponification steps .

Notes

  • The target compound’s discontinued status may necessitate in-house synthesis for ongoing research .
  • Storage recommendations: Keep under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the chloroacetyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.